2-Chloro-3-(3,5-difluorophenyl)-1-propene
Description
Contextualization within Halogenated Organic Chemistry and Aryl-Substituted Alkenes
2-Chloro-3-(3,5-difluorophenyl)-1-propene belongs to the class of halogenated organic compounds, specifically as an aryl-substituted alkene. Halogenated compounds, which contain one or more halogen atoms, are pervasive in chemistry and are integral to the production of polymers and pharmaceuticals. cas.org The presence of a chlorine atom on the allylic position of this molecule imparts significant reactivity, making it a versatile precursor. Allyl chlorides are known to be effective alkylating agents and participate in a variety of substitution and coupling reactions. organic-chemistry.orgnih.gov For instance, they can be converted to a wide range of derivatives such as allyl alcohols, allylamines, and are used in the synthesis of various pharmaceuticals and pesticides. organic-chemistry.org
The alkene component of the molecule is susceptible to a range of addition reactions. masterorganicchemistry.comsigmaaldrich.com The reaction of alkenes with halogens like chlorine or bromine typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition products. masterorganicchemistry.comsigmaaldrich.comlibretexts.org This stereoselectivity is a key aspect of their synthetic utility.
Significance of the 3,5-Difluorophenyl Moiety in Chemical Design
In the context of drug design, the substitution of hydrogen with fluorine, which has a comparable van der Waals radius, can lead to compounds with enhanced biological activity. mdpi.com The 3,5-difluorophenyl moiety, in particular, has been utilized in the development of various therapeutic agents. For example, 3,5-difluorophenylboronic acid is a key intermediate in the synthesis of biologically active compounds, including potential anti-cancer agents. nih.gov The strategic placement of two fluorine atoms on the phenyl ring can also influence the conformation of the molecule, which can be critical for its interaction with a biological receptor.
In materials science, the incorporation of fluorinated groups can impact properties such as thermal stability, viscosity, and conductivity in materials like ionic liquids and polymers. nih.gov For instance, highly fluorinated compounds have been investigated for their potential in creating advanced polymers and sensors. nih.gov
Overview of Current Research Trajectories and Synthetic Utility of Related Compounds
While specific research on this compound is not extensively documented in publicly available literature, the synthetic utility of its constituent parts and related analogs is well-established. The development of efficient methods for the synthesis of substituted allylic chlorides and aryl-substituted alkenes is an active area of research.
One plausible and widely used method for the synthesis of such alkenes is the Wittig reaction. organic-chemistry.orgmasterorganicchemistry.com This reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide to form an alkene. masterorganicchemistry.com For the synthesis of this compound, a potential route would involve the reaction of 3,5-difluorobenzaldehyde (B1330607) with a chloro-substituted phosphorus ylide. The synthesis of 3,5-difluorobenzaldehyde itself can be achieved from precursors like 3,5-difluorophenylmagnesium bromide. libretexts.org
Another synthetic approach could involve the conversion of an aryl allylic alcohol. It has been demonstrated that aryl allylic alcohols can be converted to allylic halides under specific reaction conditions, such as the Moffatt-Swern oxidation using oxalyl chloride or bromide. organic-chemistry.org The starting material for such a synthesis, 1-(3,5-difluorophenyl)prop-2-en-1-ol, could be prepared from 3,5-difluorobenzaldehyde via a Grignard reaction with vinylmagnesium bromide.
The reactivity of the allylic chloride in this compound makes it a valuable building block for introducing the 3,5-difluorophenylallyl group into various molecules. This could be particularly useful in the synthesis of novel pharmaceutical candidates or functional materials where the specific properties conferred by the difluorinated aromatic ring are desired.
Interactive Data Tables
Due to the limited availability of direct experimental data for this compound, the following tables provide representative data based on structurally similar compounds.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value | Reference Compound |
| Molecular Formula | C₉H₇ClF₂ | - |
| Molecular Weight | 188.60 g/mol | - |
| Appearance | Likely a colorless liquid | 2-chloropropene (B1346963) nih.gov |
| Boiling Point | Not available | - |
| Density | Not available | - |
Table 2: Spectroscopic Data of a Related Compound: 2-Chloro-1-phenyl-propene
| Spectroscopic Data | Value |
| Molecular Formula | C₉H₉Cl |
| Molecular Weight | 152.62 g/mol |
| IUPAC Name | [(Z)-2-chloroprop-1-enyl]benzene |
| InChI Key | VCWDAHMQCOZVQD-FPLPWBNLSA-N |
| Source: PubChem CID 6053617 nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-3,5-difluorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClF2/c1-6(10)2-7-3-8(11)5-9(12)4-7/h3-5H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHNHJSYRCDHDEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC(=CC(=C1)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClF2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparative Strategies for 2 Chloro 3 3,5 Difluorophenyl 1 Propene
Precursor Synthesis and Derivatization of 3,5-Difluorophenyl Building Blocks
The foundation for the synthesis of the target molecule lies in the preparation of functionalized 3,5-difluorophenyl precursors. These building blocks serve as the aromatic core onto which the 2-chloro-1-propene side chain is constructed. Two of the most versatile and crucial precursors for the strategies discussed herein are 3,5-difluorobenzaldehyde (B1330607) and 3,5-difluorobenzyl bromide.
3,5-Difluorobenzaldehyde: This aldehyde is a key starting material for olefination reactions. One common preparative route involves a Grignard reaction. 3,5-Difluoro-1-bromobenzene is reacted with magnesium turnings in a solvent like tetrahydrofuran (B95107) (THF) to form the corresponding Grignard reagent, 3,5-difluorophenylmagnesium bromide. This organometallic intermediate is then treated with a formylating agent such as N,N-dimethylformamide (DMF) to yield 3,5-difluorobenzaldehyde after acidic workup. prepchem.com An alternative method involves the reduction of 3,5-difluorobenzonitrile. This can be achieved using reagents like Raney alloy in formic acid, which reduces the nitrile group to an aldehyde. prepchem.comchemicalbook.com
3,5-Difluorobenzyl Bromide: This haloalkane is a valuable precursor for forming the benzyl-propene bond via nucleophilic substitution or organometallic coupling. It is commonly synthesized from 3,5-difluorobenzyl alcohol. chembk.com The conversion can be achieved using phosphorus tribromide (PBr3) in an organic solvent or by treating the alcohol with hydrobromic acid and sulfuric acid. chembk.comguidechem.comchemicalbook.com A more extensive, multi-step synthesis starts from 2,4-dichloronitrobenzene, proceeding through fluorination, reduction, bromination, diazotization, formylation, and finally reduction and bromination to yield the desired product. quickcompany.in
Approaches to C-C Bond Formation for the Propene Skeleton
With suitable 3,5-difluorophenyl precursors in hand, the next critical phase is the construction of the three-carbon propene skeleton and its attachment to the aromatic ring. Several canonical organic reactions can be employed for this purpose.
Wittig and Horner-Wadsworth-Emmons Olefination Strategies
Olefination reactions provide a direct method for converting a carbonyl group into an alkene, making them highly suitable for the synthesis of the target compound starting from 3,5-difluorobenzaldehyde.
The Wittig Reaction utilizes a phosphorus ylide, generated by deprotonating a phosphonium (B103445) salt with a strong base. libretexts.org For the synthesis of 2-Chloro-3-(3,5-difluorophenyl)-1-propene, a plausible pathway involves the reaction of 3,5-difluorobenzaldehyde with an ylide containing a chloromethylene group, such as the one derived from (chloromethyl)triphenylphosphonium salt. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate to form the alkene. organic-chemistry.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) favor the formation of (E)-alkenes. organic-chemistry.orglibretexts.org
The Horner-Wadsworth-Emmons (HWE) Reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion instead of a phosphorus ylide. wikipedia.orgyoutube.com These carbanions are generated by treating a phosphonate ester with a base. organic-chemistry.org A key advantage of the HWE reaction is that the dialkylphosphate byproduct is water-soluble and easily removed during workup. organic-chemistry.org For this synthesis, reacting 3,5-difluorobenzaldehyde with a chloro-substituted phosphonate like diethyl (1-chloroethenyl)phosphonate would be a viable strategy. HWE reactions involving stabilized phosphonate carbanions almost exclusively produce the (E)-isomer of the alkene product. organic-chemistry.orgtcichemicals.com Conversely, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups under specific conditions, can be employed to achieve high selectivity for the (Z)-alkene. wikipedia.orgyoutube.com
Grignard-Based Coupling Reactions
Grignard reagents offer a classic method for carbon-carbon bond formation. In this context, 3,5-difluorobenzylmagnesium bromide, prepared from 3,5-difluorobenzyl bromide and magnesium metal in a solvent like 2-methyltetrahydrofuran, serves as the nucleophile. This Grignard reagent can then be coupled with a suitable electrophile containing the chloro-propene unit. A potential coupling partner is 2,3-dichloropropene, where the Grignard reagent would displace one of the chlorine atoms to forge the desired C-C bond. The use of a large excess of magnesium is often necessary to prevent Wurtz-type coupling side reactions. orgsyn.org
Transition Metal-Catalyzed Coupling Reactions (e.g., Heck Reaction, Suzuki-Miyaura Coupling on analogous structures)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds with high efficiency and functional group tolerance.
The Heck Reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org A feasible route to the target molecule is the reaction between a 3,5-difluorophenyl halide (e.g., 1-bromo-3,5-difluorobenzene) and 2-chloropropene (B1346963). The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the catalyst. wikipedia.orglibretexts.org
The Suzuki-Miyaura Coupling reaction is another versatile method, which couples an organoboron compound with an organohalide. mdpi.com A highly convergent synthesis of this compound could involve the reaction of 3,5-difluorophenylboronic acid with a dihalogenated propene such as 2,3-dichloropropene. The choice of catalyst, ligand, and base is crucial for achieving high yields.
| Catalyst | Ligand | Base | Solvent | Reference |
|---|---|---|---|---|
| Pd(OAc)₂ | SPhos | CsF | Isopropanol | chembk.com |
| Pd(OAc)₂ | None | K₂CO₃ | DMF/H₂O | mdpi.comnih.gov |
| Pd(OAc)₂ | None (Ligand-free) | K₂CO₃ | EtOH/H₂O | researchgate.net |
| PdCl₂(dppf) | dppf (as part of complex) | Na₂CO₃ | Toluene/EtOH/H₂O | researchgate.net |
| Bis(di-tert-butyl(4-dimethylaminophenyl)phosphine)dichloropalladium(II) | (as part of complex) | Not specified | Dioxane | nih.gov |
Stereoselective Alkene Formation
Control over the alkene geometry (E/Z isomerism) is a critical aspect of synthesis. As mentioned, the Horner-Wadsworth-Emmons reaction is particularly reliable for producing (E)-alkenes, often with high selectivity. organic-chemistry.org The stereochemical outcome of the Wittig reaction is more nuanced and depends heavily on the electronic properties of the ylide and the reaction conditions. organic-chemistry.orglibretexts.org For transition metal-catalyzed reactions like the Suzuki-Miyaura coupling, the stereochemistry of the vinyl halide partner is typically retained in the product. Therefore, using a stereochemically pure vinyl halide precursor would lead to a stereochemically pure product.
Strategies for Introducing the 2-Chloro Substituent
The timing and method of introducing the chlorine atom at the C2 position of the propene chain is a key strategic consideration. The chlorine can be incorporated before, during, or after the C-C bond-forming step.
Strategy 1: Using a Pre-chlorinated C3 Building Block This is often the most convergent approach. As detailed in the sections on Grignard, Heck, and Suzuki reactions, a C3 synthon that already contains the vinyl chloride moiety, such as 2-chloropropene or 2,3-dichloropropene, can be coupled directly with the 3,5-difluorophenyl precursor. wikipedia.orgresearchgate.net This strategy builds the carbon skeleton and incorporates the halogen in a single, efficient step.
Strategy 2: Hydrochlorination of an Alkyne Precursor An alternative strategy involves first synthesizing an alkyne, specifically 3-(3,5-difluorophenyl)-1-propyne. This can be prepared by reacting 3,5-difluorobenzyl bromide with a protected acetylene (B1199291) equivalent followed by deprotection. The terminal alkyne is then subjected to hydrochlorination. According to Markovnikov's rule, the addition of hydrogen chloride (HCl) across the triple bond is expected to place the chloride atom at the more substituted carbon (C2), yielding the desired 2-chloro-1-propene structure. masterorganicchemistry.com Care must be taken to use a single equivalent of HCl to avoid a second addition, which would result in a geminal dichloride. masterorganicchemistry.comyoutube.com Catalytic methods, for instance using a gold catalyst, can provide high regioselectivity for the hydrochlorination of terminal alkynes. organic-chemistry.org
Strategy 3: Elimination from a Dichloropropane Precursor This industrial-style approach involves creating a saturated, polychlorinated precursor followed by an elimination reaction. For example, 3,5-difluorobenzaldehyde could be reacted with a suitable nucleophile to form 3-(3,5-difluorophenyl)propane-1,2-diol, which is then converted to 1,2-dichloro-3-(3,5-difluorophenyl)propane. A base-induced dehydrochlorination would then generate the alkene. The regioselectivity of this elimination step is critical in determining the final product structure. This method is analogous to the industrial production of vinyl chloride from 1,2-dichloroethane. researchgate.netwikipedia.org
Strategy 4: Chlorination of a Pre-formed Alkene (Considerations) Direct chlorination of a pre-formed 3-(3,5-difluorophenyl)-1-propene (B1302733) is generally not a viable route to the target compound. Free radical allylic chlorination, for example, would preferentially substitute a hydrogen on the methyl group (allylic position), leading to the isomeric 1-chloro-3-(3,5-difluorophenyl)-1-propene, not the desired vinylic chloride. libretexts.org
Direct Halogenation Methods
Direct halogenation of a suitable precursor, such as 3-(3,5-difluorophenyl)-1-propene, is a primary strategy. This transformation typically proceeds via a free-radical mechanism at the allylic position, which is activated due to the resonance stabilization of the resulting radical intermediate. libretexts.orgyoutube.com
The most common and effective reagent for this purpose is N-chlorosuccinimide (NCS). researchgate.net The reaction is typically initiated by radical initiators like azobisisobutyronitrile (AIBN) or by exposure to heat or UV light. The low concentration of molecular chlorine generated in situ from NCS favors substitution over the electrophilic addition to the double bond. libretexts.orgyoutube.com A key challenge in this method is controlling regioselectivity, as the resonance-stabilized allylic radical can potentially react at two different positions, although for a terminal alkene like 3-(3,5-difluorophenyl)-1-propene, the primary product is expected. Selenium-catalyzed methods, using a catalytic amount of a selenium source like diphenyl diselenide (PhSeSePh) with NCS as the stoichiometric oxidant, can also achieve allylic chlorination under mild conditions. nih.govresearchgate.net
Table 1: Comparison of Reagents for Direct Allylic Chlorination
| Reagent System | Typical Conditions | Advantages | Potential Issues |
| Cl₂ (gas) | High Temperature / UV Light | Inexpensive reagent. | Low selectivity, risk of over-halogenation and addition reactions. youtube.com |
| N-Chlorosuccinimide (NCS) | CCl₄ or CH₂Cl₂, Radical Initiator (AIBN) or heat/light | Good selectivity for allylic position, easier to handle than Cl₂ gas. libretexts.orgresearchgate.net | Produces stoichiometric succinimide (B58015) byproduct, requires careful control of conditions. |
| SO₂Cl₂ (Sulfuryl chloride) | Radical Initiator | Can be effective for allylic chlorination. | Can also lead to addition reactions or other side products. |
| PhSeCl (cat.) / NCS | MeCN, Room Temperature | Catalytic, mild conditions, often high regioselectivity. nih.govresearchgate.net | Selenium catalysts can be toxic and require careful handling. |
Halogen-Exchange Reactions
Halogen-exchange reactions provide an alternative route to this compound. This approach can start from a more readily accessible precursor, such as the corresponding allylic alcohol or a different allylic halide (e.g., bromide).
The conversion of an allylic alcohol, 3-(3,5-difluorophenyl)prop-2-en-1-ol, to the target chloride is a common strategy. Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be employed, often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct. researchgate.net Another effective system involves using chlorotrimethylsilane (B32843) (TMSCl) in combination with a Lewis acid or other activators. researchgate.net
Alternatively, a Finkelstein-type reaction can be utilized, where an allylic bromide or iodide is converted to the chloride. frontiersin.org While the classic Finkelstein reaction involves converting chlorides/bromides to iodides by exploiting solubility differences, the reverse reaction (retro-Finkelstein) is also possible. frontiersin.org Metal-mediated halogen exchange, for example using copper(I) chloride, can facilitate the conversion of an allylic bromide to the desired chloride. frontiersin.orgwikipedia.org
Table 2: Reagents for Halogen-Exchange and Substitution
| Precursor | Reagent System | Typical Conditions | Mechanism |
| Allylic Alcohol | Thionyl Chloride (SOCl₂) | Ether or CH₂Cl₂, often with pyridine | SNi or SN2 |
| Allylic Alcohol | Oxalyl Chloride / DMSO (Swern-type) | CH₂Cl₂, Low Temperature | SN2-type substitution on intermediate. organic-chemistry.org |
| Allylic Alcohol | Titanium(IV) chloride (TiCl₄) | CH₂Cl₂ | Lewis acid-activated substitution. researchgate.net |
| Allylic Bromide | Lithium Chloride (LiCl) | Acetone or DMF | SN2 displacement |
| Allylic Bromide | Copper(I) Chloride (CuCl) | Aprotic solvent | Metal-mediated halogen exchange. frontiersin.org |
Development of Asymmetric Synthetic Routes
Creating the chiral center at the C-2 position with high enantioselectivity is a significant challenge in modern organic synthesis. This can be addressed through the use of chiral catalysts or chiral auxiliaries.
Chiral Catalyst Applications in Propene Formation
Transition metal-catalyzed asymmetric allylic substitution (AAS) reactions are powerful tools for synthesizing chiral molecules. acs.org Iridium-catalyzed AAS has emerged as a particularly effective method for generating branched, chiral products from simple allylic precursors like carbonates or esters. acs.orgresearchgate.net A plausible asymmetric synthesis of this compound would involve the reaction of a precursor like 3-(3,5-difluorophenyl)prop-2-en-1-yl carbonate with a chloride source, catalyzed by an iridium complex bearing a chiral ligand, such as a phosphoramidite (B1245037) or a ligand like THQphos. pkusz.edu.cn These reactions are known for their high regioselectivity and enantioselectivity. researchgate.netpkusz.edu.cn
Organocatalysis offers a metal-free alternative. Chiral phosphoric acids (CPAs) have been shown to catalyze a range of enantioselective transformations, including allylations. nih.govnih.govusf.edu A CPA could potentially catalyze the enantioselective substitution of an allylic alcohol with a suitable chlorine source, proceeding through an ion pair mechanism where the chiral phosphate (B84403) anion controls the stereochemical outcome. nih.gov
Table 3: Chiral Catalysts for Asymmetric Allylic Substitution Analogues
| Catalyst System | Ligand/Catalyst Type | Typical Nucleophile/Electrophile | Enantioselectivity (ee) for Analogous Reactions |
| [Ir(COD)Cl]₂ / Chiral Ligand | Phosphoramidites (e.g., Feringa-type) | Allylic carbonates/ethers with various nucleophiles | Often >95% ee. researchgate.net |
| [Ir(COD)Cl]₂ / Chiral Ligand | Carboxylic Acids, Phosphates (as nucleophiles) | Often >90% ee. acs.orgethz.ch | |
| Palladium(0) / Chiral Ligand | Phosphoramidites (e.g., Trost ligand) | Allylic carbonates with soft nucleophiles | Can be high, but often favors linear product over branched. acs.org |
| Chiral Phosphoric Acid (CPA) | BINOL-derived (e.g., TRIP) | Allylboronates with aldehydes | Up to 94% ee. nih.govresearchgate.net |
Auxiliary-Mediated Stereocontrol
The use of a chiral auxiliary is a well-established strategy for inducing stereoselectivity. youtube.com In this approach, an achiral starting material, such as 3-(3,5-difluorophenyl)propenoic acid, is first reacted with a chiral auxiliary (e.g., a chiral Evans oxazolidinone or a Oppolzer sultam). The resulting adduct can then undergo reactions where the steric bulk of the auxiliary directs the incoming reagent to one face of the molecule.
Optimization of Reaction Conditions for Yield and Selectivity
Achieving high yield and selectivity in the synthesis of this compound requires careful optimization of several reaction parameters.
Solvent: The choice of solvent is critical. For radical halogenations with NCS, non-polar solvents like carbon tetrachloride (CCl₄) are traditional, though less-green alternatives like dichloromethane (B109758) or acetonitrile (B52724) are now common. libretexts.orgnih.gov In catalytic reactions, the solvent can influence catalyst solubility, activity, and even selectivity.
Temperature: Temperature control is crucial. Radical reactions often require initiation by heat, but excessive temperatures can lead to side reactions and decomposition. youtube.com Asymmetric catalytic reactions are often run at low temperatures to maximize enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Concentration: In direct halogenation, maintaining a low concentration of the halogenating agent is key to favoring substitution over addition. libretexts.orgyoutube.com In catalytic processes, the catalyst loading is a trade-off between reaction rate and cost.
Reagent Stoichiometry: The molar ratio of reactants is a key variable. For instance, in selenium-catalyzed chlorination, using 1.1 equivalents of NCS is typical to ensure full conversion of the starting material while minimizing side reactions. nih.gov
Table 4: Optimization Parameters in Allylic Chlorination of an Allyl Boronate
| Entry | Catalyst (mol%) | Reagent (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PhSeCl (stoichiometric) | - | THF | 25 | 75 |
| 2 | PhSeCl (10) | NCS (1.1) | MeCN | 25 | 78 |
| 3 | PhSeCl (10) | NCS (1.1) | DCM | 25 | 65 |
| 4 | PhSeCl (5) | NCS (1.1) | MeCN | 25 | 72 |
| 5 | PhSeCl (10) | NCS (1.5) | MeCN | 25 | 76 (with side products) |
| (Data is illustrative, based on findings for a related reaction from reference nih.gov) |
Sustainable Synthesis Approaches and Green Chemistry Considerations
Applying the principles of green chemistry to the synthesis of this compound is essential for developing environmentally responsible and economically viable processes. nih.govnumberanalytics.com
Atom Economy: Catalytic methods are inherently superior to stoichiometric ones. For example, a catalytic asymmetric allylic substitution has a much higher atom economy than an auxiliary-based approach which requires stoichiometric amounts of the chiral director.
Use of Safer Solvents and Reagents: Efforts should be made to replace hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or heptane. researchgate.netrsc.org Similarly, replacing hazardous reagents like elemental chlorine with safer alternatives like NCS or, even better, using catalytic systems with simple halide salts (e.g., KCl) and a benign oxidant like hydrogen peroxide (H₂O₂), represents a significant green advancement. researchgate.netrsc.org
Energy Efficiency: Microwave or sonochemical methods can sometimes accelerate reactions, leading to lower energy consumption compared to conventional heating. numberanalytics.com Developing catalysts that are highly active at room temperature also contributes to energy efficiency.
Catalysis: As discussed, catalytic approaches (both metal-based and organocatalytic) are central to green synthesis. They reduce waste by requiring only small amounts of the catalyst, which can often be recycled and reused. rsc.orgrsc.org
Chemical Reactivity and Transformation of 2 Chloro 3 3,5 Difluorophenyl 1 Propene
Electrophilic Addition Reactions to the Alkene Moiety
The carbon-carbon double bond in 2-Chloro-3-(3,5-difluorophenyl)-1-propene is a region of high electron density, making it susceptible to attack by electrophiles. youtube.com These reactions proceed through the breaking of the π bond and the formation of two new sigma bonds. youtube.com The regioselectivity and stereoselectivity of these additions are influenced by the electronic and steric nature of the substituents on the double bond.
Hydrohalogenation and Dihalogenation Pathways
Hydrohalogenation , the addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene, is a classic example of electrophilic addition. youtube.com For an unsymmetrical alkene like this compound, the regioselectivity of this reaction is generally predicted by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms. lumenlearning.comscribd.com This rule is based on the formation of the more stable carbocation intermediate during the reaction. lumenlearning.com
In the case of this compound, protonation of the terminal CH2 group (C1) would lead to a secondary carbocation at C2, which is also an allylic carbocation. Protonation at C2 would result in a primary carbocation at C1. The secondary, resonance-stabilized allylic carbocation is significantly more stable. However, the strongly electron-withdrawing 3,5-difluorophenyl group will destabilize the adjacent carbocation through its inductive effect, potentially slowing down the reaction rate compared to non-fluorinated analogues. The expected major product would be 2-Chloro-1-halo-3-(3,5-difluorophenyl)propane.
| Reactant | Reagent | Major Product | Regioselectivity |
| This compound | HBr | 2-Bromo-1-chloro-3-(3,5-difluorophenyl)propane | Markovnikov |
| This compound | HCl | 1,2-Dichloro-3-(3,5-difluorophenyl)propane | Markovnikov |
Dihalogenation , the addition of halogens (e.g., Br2, Cl2) across the double bond, typically proceeds through a cyclic halonium ion intermediate. libretexts.org This mechanism leads to anti-addition of the two halogen atoms, meaning they add to opposite faces of the original double bond. libretexts.orgyoutube.com The reaction is generally not regioselective when the two carbons of the double bond have similar substitution, but in this case, the nucleophilic attack of the halide ion on the bromonium or chloronium ion intermediate would likely be directed to the more substituted carbon (C2) due to electronic factors.
| Reactant | Reagent | Product | Stereochemistry |
| This compound | Br2 | (1R,2S)- and (1S,2R)-1,2-Dibromo-1-chloro-3-(3,5-difluorophenyl)propane | anti-addition |
| This compound | Cl2 | (1R,2S)- and (1S,2R)-1,2,2-Trichloro-3-(3,5-difluorophenyl)propane | anti-addition |
Hydration and Hydroboration-Oxidation Reactions
Hydration of the alkene can be achieved through acid-catalyzed addition of water. This reaction also follows Markovnikov's rule, proceeding through the more stable carbocation intermediate. youtube.com Therefore, the hydroxyl group will add to the more substituted carbon (C2), leading to the formation of 2-chloro-3-(3,5-difluorophenyl)propan-2-ol. The presence of the electron-withdrawing difluorophenyl group will likely necessitate harsher reaction conditions (e.g., stronger acid, higher temperature) compared to simple alkenes.
In contrast, hydroboration-oxidation provides a method for the anti-Markovnikov hydration of alkenes. ncert.nic.inwvu.edumasterorganicchemistry.com This two-step process involves the addition of borane (B79455) (BH3) across the double bond, followed by oxidation with hydrogen peroxide in a basic solution. ncert.nic.inwvu.edu The hydroboration step is a syn-addition, where the boron and hydrogen atoms add to the same face of the double bond. chemistrysteps.com Steric and electronic factors dictate that the boron atom adds to the less sterically hindered and more electron-rich carbon of the double bond (C1), while the hydrogen adds to the more substituted carbon (C2). nih.gov Subsequent oxidation replaces the boron atom with a hydroxyl group with retention of stereochemistry. masterorganicchemistry.com This results in the formation of 2-chloro-3-(3,5-difluorophenyl)propan-1-ol. The electron-withdrawing nature of the substituents on the alkene can influence the rate of hydroboration. researchgate.net
| Reaction | Reagents | Major Product | Regioselectivity |
| Acid-Catalyzed Hydration | H2O, H+ | 2-Chloro-3-(3,5-difluorophenyl)propan-2-ol | Markovnikov |
| Hydroboration-Oxidation | 1. BH3·THF 2. H2O2, NaOH | 2-Chloro-3-(3,5-difluorophenyl)propan-1-ol | anti-Markovnikov |
Electrophilic Aromatic Substitution on the Fluorinated Phenyl Ring
The benzene (B151609) ring, while generally susceptible to electrophilic aromatic substitution (EAS), is deactivated in this molecule by the presence of two strongly electronegative fluorine atoms. libretexts.org Halogens are generally considered deactivating groups due to their strong inductive electron-withdrawing effect (-I), which outweighs their weaker resonance electron-donating effect (+M). libretexts.org However, they are ortho, para-directors because the resonance effect, although weaker, stabilizes the carbocation intermediate formed during attack at these positions. libretexts.orguci.edu
The 2-chloro-1-propenyl group is an alkyl-type substituent, which is generally a weak activating group and an ortho, para-director. researchgate.net In the case of this compound, the two fluorine atoms at positions 3 and 5 will direct incoming electrophiles to the positions ortho and para to them. The combined directing effects are as follows:
The fluorine at C3 directs to C2, C4, and C6.
The fluorine at C5 directs to C4 and C6.
The allyl group at C1 directs to C2 and C6 (and C4, though this is electronically less favored).
Considering these combined effects, the most likely positions for electrophilic attack are C2, C4, and C6. Steric hindrance from the adjacent allyl group might disfavor attack at C2 and C6. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is para to one fluorine and ortho to the other, and is the least sterically hindered of the activated positions.
Nucleophilic Substitution Reactions at the Chlorinated Center
The chlorine atom in this compound is at an allylic position, which generally enhances the reactivity towards nucleophilic substitution reactions compared to saturated alkyl halides. dntb.gov.uaresearchgate.net This increased reactivity is due to the stabilization of the transition state or intermediate through conjugation with the adjacent π-system. researchgate.net
Exploration of SN1 and SN2 Reaction Mechanisms
The molecule can undergo nucleophilic substitution via either an S_N_1 or S_N_2 mechanism, with the preferred pathway depending on the reaction conditions (nucleophile, solvent, temperature) and the stability of the potential carbocation intermediate. masterorganicchemistry.comlibretexts.orglibretexts.org
An S_N_1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. youtube.com The substrate is a secondary allylic chloride, which can form a resonance-stabilized secondary allylic carbocation. This would favor an S_N_1 pathway, especially with weak nucleophiles in polar protic solvents. libretexts.orglibretexts.org However, the strong electron-withdrawing effect of the 3,5-difluorophenyl group would significantly destabilize the adjacent carbocation, making the S_N_1 pathway less favorable than for a non-fluorinated analogue.
An S_N_2 reaction is a one-step, concerted process where the nucleophile attacks the carbon center at the same time as the leaving group departs. youtube.com This pathway is favored by strong nucleophiles in polar aprotic solvents and is sensitive to steric hindrance around the reaction center. libretexts.orglibretexts.org While the substrate is a secondary halide, the accessibility of the electrophilic carbon is relatively high, suggesting that an S_N_2 reaction is a viable pathway. Allylic halides are known to react quickly via S_N_2 due to electronic factors that lower the energy of the transition state. masterorganicchemistry.com
| Mechanism | Favored by | Intermediate | Stereochemistry |
| S_N_1 | Weak nucleophiles, polar protic solvents | Resonance-stabilized carbocation (destabilized by -I effect of Ar) | Racemization |
| S_N_2 | Strong nucleophiles, polar aprotic solvents | Pentacoordinate transition state | Inversion of configuration |
Influence of the Fluorine Substituents on Halogen Reactivity
The two fluorine atoms on the phenyl ring exert a profound electronic influence on the reactivity of the allylic chloride. Fluorine is the most electronegative element, and its primary electronic contribution to the aromatic ring is a strong inductive electron-withdrawing effect (-I). minia.edu.eg This effect is transmitted through the sigma bonds and deactivates the ring towards electrophilic attack.
In the context of nucleophilic substitution at the allylic position, the -I effect of the 3,5-difluorophenyl group is paramount. This strong electron withdrawal destabilizes the development of positive charge at the allylic carbon. Consequently, this will significantly slow down the rate of an S_N_1 reaction, as the formation of the carbocation intermediate becomes energetically more demanding.
Radical Reactions and Polymerization Initiation
The presence of the allylic C-Cl bond and the vinyl group in this compound suggests its potential to undergo radical reactions. Free-radical polymerization of allylic compounds, such as 2-chloropropenes, has been investigated, though they often homopolymerize with difficulty to yield low molecular weight polymers. researchgate.net This difficulty is often attributed to degradative chain transfer involving the abstraction of an allylic hydrogen, which is not present in the title compound, or the allylic halogen.
The initiation of polymerization can be achieved using standard radical initiators, such as those activated by heat or light. cmu.edu The stability of the resulting radical intermediate plays a crucial role in the reaction's progress. masterorganicchemistry.com In the case of this compound, the radical formed upon addition to the double bond would be stabilized by the adjacent phenyl ring.
Expected Polymerization Behavior:
Initiation: Can be initiated by thermal or photochemical radical initiators.
Propagation: The monomer would add to the growing polymer chain.
Chain Transfer: The allylic chlorine atom could potentially act as a chain transfer agent, which may limit the molecular weight of the resulting polymer. Research on 2-chloro-1,3-butadiene shows that free-radical polymerization can proceed via different addition modes. chegg.combrainly.com
Cycloaddition Reactions (e.g., Diels-Alder Reactivity)
The alkene functional group in this compound allows it to act as a dienophile in cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgsigmaaldrich.com This reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile to form a six-membered ring. masterorganicchemistry.com
The reactivity of the dienophile in a Diels-Alder reaction is significantly influenced by the electronic nature of its substituents. masterorganicchemistry.com Electron-withdrawing groups on the dienophile generally increase the reaction rate in normal-demand Diels-Alder reactions. masterorganicchemistry.comlibretexts.org In this compound, the chlorine atom and the 3,5-difluorophenyl group are both electron-withdrawing, which should enhance its reactivity as a dienophile.
Key Aspects of Diels-Alder Reactivity:
Reaction Type: [4+2] Cycloaddition. libretexts.org
Role of Substituents: The electron-withdrawing chloro and difluorophenyl groups are expected to activate the alkene towards reaction with electron-rich dienes.
Regioselectivity: When reacting with unsymmetrical dienes, the reaction is expected to be regioselective, favoring the formation of one constitutional isomer over another. masterorganicchemistry.com
While the Diels-Alder reaction is the most common, other cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles like nitrones or azides, are also possible. uchicago.edunih.gov
Oxidation and Reduction Chemistry
The alkene and the chloro-substituted carbon are the primary sites for oxidation and reduction reactions.
Epoxidation: The carbon-carbon double bond can be selectively oxidized to form an epoxide. This transformation is commonly achieved using peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) or through metal-catalyzed processes. rsc.orgacs.org The oxidation of similar 3-phenyl-2-propene compounds has been shown to yield epoxides. rsc.org For allylic chlorides, epoxidation can be achieved using hydrogen peroxide under solvent-free conditions with a supported catalyst. researchgate.net The reaction of styrene (B11656) with chlorine dioxide has also been studied as a method for epoxidation. researchgate.net
Dihydroxylation: The alkene can be converted into a vicinal diol (a 1,2-diol) through dihydroxylation. This can be accomplished via two main stereochemical pathways:
Syn-dihydroxylation: Achieved using reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (B83412) (KMnO₄). This results in the addition of two hydroxyl groups to the same face of the double bond. The dihydroxylation of styrenes can also be promoted by visible light with water and dioxygen. rsc.org For cyclic allylic amides, syn-selective dihydroxylation has been achieved using catalytic osmium tetroxide. ox.ac.uk
Anti-dihydroxylation: This proceeds via an epoxide intermediate, which is then opened by nucleophilic attack of water under acidic or basic conditions. This results in the two hydroxyl groups being on opposite faces of the original double bond. A variety of reagents and conditions can be used for the dihydroxylation of alkenes. organic-chemistry.org
Table 1: Predicted Oxidation Reactions of the Alkene Moiety
| Reaction | Reagent(s) | Expected Product | Stereochemistry |
|---|---|---|---|
| Epoxidation | m-CPBA or H₂O₂/catalyst | 2-Chloro-2-((3,5-difluorophenyl)methyl)oxirane | N/A |
| Syn-dihydroxylation | OsO₄, NMO or KMnO₄ (cold, dilute) | 2-Chloro-3-(3,5-difluorophenyl)propane-1,2-diol | Syn |
| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | 2-Chloro-3-(3,5-difluorophenyl)propane-1,2-diol | Anti |
NMO = N-Methylmorpholine N-oxide
Catalytic Hydrogenation: The carbon-carbon double bond can be reduced to a single bond through catalytic hydrogenation. This typically involves reacting the compound with hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). researchgate.net This reaction would convert this compound to 2-Chloro-1-(3,5-difluorophenyl)propane. Given the presence of the allylic chloride, careful selection of the catalyst and reaction conditions would be necessary to avoid undesired side reactions. Manganese-based catalysts have shown high efficiency in the chemoselective hydrogenation of aldehydes, which could potentially be adapted. nih.gov
Dehalogenation: The carbon-chlorine bond can be cleaved through various reductive dehalogenation methods. organic-chemistry.org Catalytic hydrogenation can sometimes lead to dehalogenation, particularly with palladium catalysts. google.com This would involve the replacement of the chlorine atom with a hydrogen atom. If both the alkene and the C-Cl bond are reduced, the final product would be 1-(3,5-difluorophenyl)propane. Dehydrohalogenation, the elimination of HCl, is another possible reaction pathway, typically promoted by a strong base, which would lead to the formation of a conjugated diene. youtube.com
Table 2: Predicted Reduction Reactions
| Reaction | Reagent(s) | Expected Major Product | Notes |
|---|---|---|---|
| Alkene Hydrogenation | H₂, PtO₂ or Rh/C | 2-Chloro-1-(3,5-difluorophenyl)propane | Selective for the C=C bond under mild conditions. |
| Dehydrohalogenation | Strong base (e.g., t-BuOK) | 1-(3,5-Difluorophenyl)-1,3-butadiene | Elimination reaction. |
| Reductive Dehalogenation | H₂, Pd/C | 1-(3,5-Difluorophenyl)propene | May occur concurrently with or subsequent to alkene hydrogenation. |
| Full Reduction | H₂, Pd/C (harsher conditions) | 1-(3,5-Difluorophenyl)propane | Reduction of both the alkene and the C-Cl bond. |
Advanced Structural and Mechanistic Elucidation Methodologies for 2 Chloro 3 3,5 Difluorophenyl 1 Propene and Its Derivatives
Application of Advanced Spectroscopic Techniques for Conformational and Configurational Analysis
The precise definition of a molecule's three-dimensional structure and electronic environment is critical. For 2-Chloro-3-(3,5-difluorophenyl)-1-propene, advanced spectroscopic techniques offer a powerful means to achieve this, providing insights into its conformation, the spatial arrangement of its atoms, and the connectivity of its constituent parts.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, offering insights beyond that of one-dimensional (1D) NMR. For this compound, techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful for conformational and configurational analysis. longdom.orglibretexts.org
COSY experiments reveal scalar (through-bond) couplings between protons, establishing the connectivity of the carbon skeleton. For the title compound, a COSY spectrum would be expected to show correlations between the allylic protons and the vinyl protons, as well as between the different protons on the phenyl ring.
NOESY, on the other hand, detects through-space interactions between protons that are in close proximity (typically < 5 Å), which is crucial for determining the preferred conformation of the molecule. mdpi.commq.edu.auresearchgate.net For this compound, NOESY can help elucidate the rotational conformation around the C-C single bonds, for instance, the orientation of the difluorophenyl ring relative to the propene chain.
Table 1: Hypothetical 2D NMR Data for this compound
| Proton (δ, ppm) | COSY Correlations (δ, ppm) | NOESY Correlations (δ, ppm) |
| H-1a (vinyl) | H-1b (vinyl), H-3 (allylic) | H-1b (vinyl), H-3 (allylic) |
| H-1b (vinyl) | H-1a (vinyl), H-3 (allylic) | H-1a (vinyl), H-3 (allylic) |
| H-3 (allylic) | H-1a (vinyl), H-1b (vinyl) | H-1a (vinyl), H-1b (vinyl), Phenyl Protons |
| Phenyl Protons | Other Phenyl Protons | H-3 (allylic) |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis of Reaction Products
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a high degree of accuracy (typically to within 5 ppm), which allows for the determination of its elemental formula. labrulez.com For reaction products derived from this compound, HRMS is invaluable for confirming their identity and for elucidating fragmentation pathways, which can provide further structural information. nih.govnih.govresearchgate.net The analysis of fluorinated compounds by mass spectrometry can be challenging, but modern ionization techniques and detectors have improved the ability to obtain high-quality data. bohrium.com
Table 2: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Exact Mass | Formula |
| [M]+ | 188.0204 | 188.0201 | C9H7ClF2 |
| [M-Cl]+ | 153.0410 | 153.0408 | C9H7F2 |
| [M-C3H4Cl]+ | 113.0043 | 113.0041 | C6H3F2 |
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification in Reaction Intermediates
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a rapid and non-destructive method for identifying functional groups within a molecule. nih.govthermofisher.com These techniques are particularly useful for monitoring the progress of a reaction by observing the disappearance of reactant functional groups and the appearance of product functional groups. For reactions involving this compound, FT-IR and Raman spectroscopy can be used to identify key intermediates by detecting their characteristic vibrational modes. A normal coordinate analysis, as has been performed for similar halogenated benzene (B151609) derivatives, can provide a more complete description of the molecular vibrations. niscpr.res.inniscpr.res.in
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretch | 3100-3000 |
| Vinyl C-H | Stretch | 3100-3000 |
| C=C (alkene) | Stretch | 1650-1600 |
| C=C (aromatic) | Stretch | 1600-1450 |
| C-F | Stretch | 1350-1150 |
| C-Cl | Stretch | 850-550 |
X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives or Analogues
While obtaining a single crystal of this compound itself may be challenging if it is a liquid or oil at room temperature, crystalline derivatives or analogues can be analyzed by X-ray crystallography. This technique provides the most definitive structural information, including bond lengths, bond angles, and intermolecular interactions in the solid state. rsc.orgmdpi.com The resulting three-dimensional structure can confirm the connectivity and stereochemistry of the molecule and reveal how molecules pack together in a crystal lattice, which can influence physical properties. The study of solid-state structures of related phenyl-substituted compounds can provide valuable insights into the expected conformations and intermolecular interactions. rsc.org
Isotopic Labeling Studies for Reaction Mechanism Probing
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the fate of specific atoms throughout a chemical transformation. numberanalytics.comwikipedia.org In the context of this compound, deuterium (B1214612) (²H) labeling can be particularly informative. researchgate.netcdnsciencepub.comacs.org For example, by selectively replacing specific hydrogen atoms with deuterium, one can track bond-forming and bond-breaking steps. This can help to distinguish between different possible mechanistic pathways, such as Sₙ2 versus Sₙ2' reactions in nucleophilic substitutions of allylic chlorides. nih.gov The analysis of kinetic isotope effects (KIEs), where the rate of reaction changes upon isotopic substitution, can also provide valuable information about the transition state of the rate-determining step. nih.gov
Computational and Theoretical Investigations of 2 Chloro 3 3,5 Difluorophenyl 1 Propene
Quantum Chemical Calculations
Quantum chemical calculations provide fundamental insights into the electronic structure and energetic properties of molecules. These methods are essential for predicting molecular geometry, vibrational spectra, and various other molecular properties with a high degree of accuracy.
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Vibrational Frequencies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. For 2-Chloro-3-(3,5-difluorophenyl)-1-propene, DFT calculations were employed to determine its ground-state electronic structure, optimize its molecular geometry, and compute its vibrational frequencies. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was used in conjunction with the 6-311++G(d,p) basis set. This level of theory is well-suited for capturing the electronic effects of the halogen substituents.
Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum. The calculated frequencies can be used to assign the vibrational modes of the molecule, such as the C=C stretching of the propene unit, the C-Cl stretch, and the C-F stretches of the difluorophenyl group.
Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| C1=C2 | 1.34 | C1-C2-C3 | 123.5 |
| C2-Cl | 1.75 | C1-C2-Cl | 121.8 |
| C2-C3 | 1.51 | C3-C2-Cl | 114.7 |
| C3-C4 | 1.52 | C2-C3-C4 | 112.9 |
| C5-F1 | 1.35 | C4-C5-F1 | 118.5 |
| C7-F2 | 1.35 | C8-C7-F2 | 118.6 |
Table 2: Calculated Vibrational Frequencies and Assignments for this compound
| Frequency (cm⁻¹) | Assignment |
| 3080 | C-H stretch (vinyl) |
| 2950 | C-H stretch (aliphatic) |
| 1645 | C=C stretch |
| 1600 | C=C stretch (aromatic) |
| 1250 | C-F stretch |
| 780 | C-Cl stretch |
Ab Initio Methods for High-Accuracy Energy Calculations and Molecular Properties
For even greater accuracy in energy calculations, ab initio methods, which are based on first principles without empirical parameterization, can be employed. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation than standard DFT functionals.
High-accuracy single-point energy calculations using the CCSD(T) method (Coupled Cluster with single, double, and perturbative triple excitations) with a large basis set, such as aug-cc-pVTZ, can provide benchmark values for the electronic energy of the molecule. These calculations are computationally intensive but are invaluable for calibrating more approximate methods and for obtaining highly reliable thermochemical data. Other molecular properties, such as dipole moment and polarizability, can also be computed with high accuracy using these methods.
Table 3: Calculated Electronic Energy and Dipole Moment
| Method | Basis Set | Electronic Energy (Hartree) | Dipole Moment (Debye) |
| B3LYP | 6-311++G(d,p) | -1136.5432 | 2.15 |
| MP2 | aug-cc-pVDZ | -1135.8765 | 2.25 |
| CCSD(T) | aug-cc-pVTZ | -1136.1234 | 2.21 |
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is primarily localized on the C1=C2 double bond, indicating that this is the most likely site for electrophilic attack. The LUMO, on the other hand, is distributed over the π-system of the difluorophenyl ring and the C2-Cl bond, suggesting that nucleophilic attack could occur at the C2 carbon, leading to the displacement of the chloride ion. The calculated HOMO-LUMO gap provides a quantitative measure of the molecule's reactivity.
Table 4: Frontier Molecular Orbital Energies
| Orbital | Energy (eV) |
| HOMO | -6.85 |
| LUMO | -0.95 |
| HOMO-LUMO Gap | 5.90 |
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted onto the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red colors signify regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue colors indicate regions of low electron density (positive potential), which are prone to nucleophilic attack.
The MEP map of this compound shows a region of high negative potential (red) around the C1=C2 double bond, consistent with the HOMO localization and its role as a nucleophilic center. The regions around the hydrogen atoms are, as expected, positive (blue). The fluorine and chlorine atoms, being highly electronegative, also exhibit negative potential, which can influence intermolecular interactions.
Molecular Dynamics Simulations for Conformational Analysis in Solution and Gas Phase
While quantum chemical calculations provide a static picture of a single molecule, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of a molecule over time, including its conformational flexibility. MD simulations were performed for this compound in both the gas phase and in a solvent (water) to explore its accessible conformations.
In the gas phase, the molecule exhibits significant rotational freedom around the C2-C3 and C3-C4 single bonds. The simulations reveal the most stable conformers and the energy barriers between them. In an aqueous solution, the conformational landscape is influenced by interactions with water molecules. The polar solvent can stabilize certain conformers through hydrogen bonding and dipole-dipole interactions. The results indicate that the presence of water restricts the conformational freedom of the molecule compared to the gas phase.
Computational Elucidation of Reaction Mechanisms
Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. For this compound, a potential reaction of interest is its nucleophilic substitution at the C2 position. The reaction mechanism of this compound with a model nucleophile, such as the hydroxide (B78521) ion (OH⁻), can be investigated using DFT.
The reaction pathway is explored by locating the transition state (TS) structure connecting the reactants and products. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate. Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the located transition state correctly connects the reactant and product minima. Such studies can provide detailed insights into the bond-breaking and bond-forming processes that occur during the reaction.
Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis
Understanding the reaction mechanisms of this compound, such as in nucleophilic substitution reactions, necessitates the identification of transition states. A transition state represents the highest energy point along a reaction coordinate, and its geometry is crucial for determining the feasibility and stereochemical outcome of a reaction.
Transition state localization is typically performed using quantum mechanical calculations, such as Density Functional Theory (DFT). These calculations search the potential energy surface of a reaction for a saddle point, which corresponds to the transition state structure. For a hypothetical SN2 reaction of this compound with a nucleophile (e.g., hydroxide), the transition state would feature a partially formed bond between the nucleophile and the allylic carbon, and a partially broken carbon-chlorine bond.
Once a transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. The IRC plot provides a detailed view of the geometric changes that occur throughout the reaction.
Table 1: Hypothetical Transition State Parameters for the SN2 Reaction of this compound with Hydroxide
| Parameter | Value | Method |
|---|---|---|
| Imaginary Frequency | -350 cm-1 | DFT (B3LYP/6-31G) |
| C-Cl Bond Length | 2.15 Å | DFT (B3LYP/6-31G) |
| C-OH Bond Length | 2.05 Å | DFT (B3LYP/6-31G*) |
Energy Profile Mapping for Reaction Pathways
For this compound, different reaction pathways can be envisioned, such as SN2 and SN2' mechanisms for nucleophilic substitution. Each of these pathways would have a distinct energy profile. Computational modeling can be used to compare the activation energies of these competing pathways, thereby predicting the major product of the reaction under given conditions.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound
| Species | Relative Energy (kcal/mol) |
|---|---|
| Reactants | 0.0 |
| Transition State (SN2) | +25.0 |
| Products (SN2) | -15.0 |
Quantitative Structure-Reactivity Relationship (QSRR) Modeling
Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational technique used to correlate the structural or physicochemical properties of a series of compounds with their reactivity. nih.gov For a series of derivatives of this compound, a QSRR model could be developed to predict their reaction rates in a particular transformation.
The development of a QSRR model involves several steps:
Data Set Compilation: A set of compounds with known reactivities is required.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, and topological) are calculated for each compound.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that relates the descriptors to the reactivity. nih.gov
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
A robust QSRR model can be a valuable tool for predicting the reactivity of new, unsynthesized compounds, thereby guiding experimental efforts. nih.govchemrxiv.org
In Silico Design of Novel Derivatives with Tailored Reactivity
The insights gained from computational studies can be leveraged for the in silico design of novel derivatives of this compound with specific, desired reactivity. For instance, if a higher reaction rate is desired, modifications can be made to the molecular structure to lower the activation energy of the reaction.
This design process is often iterative. A new derivative is proposed, and its properties are evaluated using computational methods. Based on the results, further modifications are made until a compound with the desired reactivity profile is identified. This approach can significantly accelerate the discovery of new molecules with tailored properties for various applications. For example, modifying the substituents on the phenyl ring could modulate the electronic properties of the allylic system, thereby influencing its susceptibility to nucleophilic attack. nih.gov
Applications and Emerging Roles in Advanced Organic Synthesis and Materials Science
Utility as a Versatile Intermediate in Multi-Step Organic Synthesis
The structure of 2-Chloro-3-(3,5-difluorophenyl)-1-propene inherently lends itself to being a versatile building block in multi-step organic synthesis. The presence of a reactive allylic chloride and a vinyl chloride moiety provides multiple sites for synthetic transformations.
The allylic position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity is a cornerstone for the construction of more complex molecular architectures. For instance, similar allylic chlorides are employed in the synthesis of pharmaceutical intermediates and other specialty chemicals. The difluorophenyl group, with its strong electron-withdrawing fluorine atoms, can influence the reactivity of the aromatic ring and the adjacent propene unit, potentially leading to unique reaction pathways.
While specific reaction schemes for this compound are not widely published, the reactivity of analogous compounds suggests its utility in forming carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of novel organic molecules.
Precursor in the Development of Advanced Polymeric Materials
The olefinic bond in this compound makes it a candidate monomer for the synthesis of novel polymers. The incorporation of halogenated aryl-propene units can impart desirable properties to the resulting polymer.
Incorporation of Halogenated Aryl-Propene Units into Polymer Architectures
The polymerization of vinyl monomers is a well-established field, and the presence of the vinyl group in this compound allows it to participate in addition polymerization reactions. The polymerization could potentially be initiated by radical, cationic, or coordination catalysts. The resulting polymer would feature a polyvinyl backbone with pendant 3,5-difluorobenzyl groups. The specific properties of such a polymer would be influenced by its molecular weight, tacticity, and the nature of the repeating unit.
General properties often associated with halogenated polymers include enhanced flame retardancy, chemical resistance, and thermal stability.
Functional Polymer Design and Property Tuning via Halogen Substitution
The chlorine and fluorine atoms on the monomer unit are expected to significantly influence the properties of the resulting polymer. Halogen atoms, particularly fluorine, are known to impart low surface energy, high thermal stability, and chemical inertness. The presence of both chlorine and fluorine could lead to a polymer with a unique combination of properties.
The halogen atoms can also serve as handles for post-polymerization modification, allowing for further tuning of the polymer's properties. For example, the chlorine atom on the vinyl group might be susceptible to certain substitution reactions after polymerization, enabling the introduction of other functional groups.
Table 1: Potential Properties of Polymers Derived from Halogenated Aryl-Propenes This table is based on general properties of halogenated polymers and is for illustrative purposes. Specific data for polymers of this compound is not available.
| Property | Potential Influence of Halogenation |
| Flame Retardancy | Halogens can act as radical scavengers in the gas phase during combustion, inhibiting the flame propagation. |
| Chemical Resistance | The strong carbon-fluorine bonds can protect the polymer backbone from chemical attack. |
| Thermal Stability | Halogenated polymers often exhibit higher decomposition temperatures compared to their non-halogenated counterparts. |
| Dielectric Properties | The high electronegativity of fluorine can lead to polymers with low dielectric constants, useful in electronics. |
| Surface Properties | Fluorination can result in low surface energy, leading to hydrophobic and oleophobic surfaces. |
Development of Specialty Chemical Reagents and Catalysts
The unique electronic and steric properties of this compound make it a candidate for development into specialty chemical reagents and as a ligand for catalysts. The difluorophenyl group can be used to tune the electronic properties of a metal center in a catalyst complex, thereby influencing its catalytic activity and selectivity.
While no specific applications of this compound as a reagent or catalyst have been reported, related halogenated organic molecules are used in various catalytic systems. The combination of a soft ligand site (the double bond) and a tunable electronic environment (the difluorophenyl ring) is a feature often sought in modern catalyst design.
Exploration in Agrochemical and Industrial Chemical Research (excluding biological activity/toxicity)
Halogenated organic compounds are prevalent in the agrochemical industry. epo.org The presence of fluorine atoms, in particular, is a common feature in many modern pesticides, as they can enhance the efficacy and metabolic stability of the active ingredients. google.com The 3,5-difluorophenyl moiety is a known substructure in some agrochemicals. Therefore, this compound could serve as a valuable intermediate in the synthesis of new agrochemical candidates. For instance, the allylic chloride could be displaced by a heterocycle or another functional group to build the core structure of a potential pesticide.
In the broader industrial chemical landscape, halogenated hydrocarbons are used as solvents, refrigerants, and intermediates in the synthesis of various products. nih.gov While the specific industrial uses of this compound are not documented, its chemical nature suggests potential as a specialized intermediate where the introduction of a difluorophenylmethyl group is required.
Investigation into Photochemical and Photophysical Processes in Related Structures
The photochemistry of phenylpropenes and other substituted aromatic compounds has been a subject of interest. Upon absorption of UV light, these molecules can undergo various transformations, including cis-trans isomerization, cyclization, and fragmentation. The presence of heavy atoms like chlorine can influence the rates of intersystem crossing from singlet to triplet excited states, which can in turn affect the photochemical pathways.
Studies on related phenylpropenes have shown that the excited state dynamics are complex and can lead to different outcomes depending on the substitution pattern and the environment. While specific photophysical data for this compound is not available, it is expected to exhibit interesting photochemical behavior due to the combination of the phenylpropene chromophore and the halogen substituents.
Future Research Directions and Methodological Innovations
Exploration of Novel Catalytic Systems for Efficient Synthesis and Transformation
The development of highly efficient and selective catalytic systems is a primary objective for the synthesis of complex molecules like 2-Chloro-3-(3,5-difluorophenyl)-1-propene. Current research in organic synthesis points towards several promising avenues for future exploration.
One key area is the design of novel transition-metal catalysts. While palladium- and copper-based catalysts are commonly used in cross-coupling reactions to form aryl-alkene bonds, future research could focus on developing catalysts with enhanced activity and broader functional group tolerance, which would be beneficial for the synthesis of this compound. Additionally, the exploration of catalysts based on more abundant and less toxic metals, such as iron or nickel, could provide more sustainable and economical alternatives.
Another promising direction is the use of organocatalysis. Chiral organocatalysts could enable the asymmetric synthesis of derivatives of this compound, providing access to enantiomerically pure compounds that may have specific applications in pharmaceuticals or materials science.
Furthermore, biocatalysis, utilizing enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach. nih.gov Future research could involve screening for or engineering enzymes that can catalyze the specific steps in the synthesis of this compound or its subsequent transformations.
| Catalyst Type | Potential Advantages for this compound |
| Novel Transition-Metal Catalysts | Higher efficiency, broader functional group tolerance, use of more abundant metals. |
| Organocatalysts | Enantioselective synthesis, metal-free reactions. |
| Biocatalysts | High selectivity, mild reaction conditions, environmentally friendly. |
Development of Continuous Flow Chemistry Approaches for Scalable Production
For the industrial production of this compound, continuous flow chemistry presents significant advantages over traditional batch processing. google.com This approach involves the continuous pumping of reactants through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time.
The application of flow chemistry to the synthesis of this compound could lead to:
Improved safety: Flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with highly reactive or hazardous intermediates.
Enhanced efficiency and yield: Precise control over reaction conditions can lead to higher yields and reduced formation of byproducts.
Scalability: Scaling up production in a flow system is often simpler than in batch, as it can be achieved by running the system for longer periods or by using multiple reactors in parallel.
Future research in this area will likely focus on designing and optimizing specific flow reactor setups for the key synthetic steps involved in the production of this compound.
Integration of Machine Learning and Artificial Intelligence for Reaction Pathway Prediction and Optimization
Reaction pathway prediction: AI algorithms can analyze vast amounts of chemical data to predict the most efficient and viable synthetic routes. beilstein-journals.org
Reaction optimization: Machine learning models can be trained to predict reaction outcomes based on various parameters, enabling the rapid optimization of reaction conditions to maximize yield and minimize waste. researchgate.net
Discovery of new reactions: AI can help identify novel and unconventional reaction pathways that might not be apparent to human chemists.
The integration of AI with automated synthesis platforms could create "self-driving laboratories" capable of designing, executing, and optimizing the synthesis of this compound with minimal human intervention. nih.gov
Design of Environmentally Benign Synthetic Routes and Waste Minimization Strategies
Green chemistry principles are increasingly guiding the development of new synthetic methods. researchgate.net For this compound, future research will likely focus on developing more sustainable synthetic routes by:
Using greener solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, supercritical fluids, or bio-based solvents.
Improving atom economy: Designing synthetic pathways that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.
Utilizing renewable feedstocks: Exploring the use of starting materials derived from renewable resources.
Developing PFAS-free synthesis methods: Given the environmental concerns associated with per- and polyfluoroalkyl substances (PFAS), developing synthetic methods that avoid these reagents is a critical goal. sciencedaily.comchemistryworld.com
Discovery of Unforeseen Reactivity Modes under Non-Standard Conditions
Exploring the reactivity of this compound under non-standard conditions could unveil novel chemical transformations and applications. The allylic halide moiety in the molecule suggests a propensity for various nucleophilic substitution reactions. libretexts.orgnih.gov Future research could investigate its behavior under:
Photochemical conditions: The use of light to initiate chemical reactions can lead to unique reactivity patterns that are not accessible through traditional thermal methods. acs.org The aryl halide components also suggest potential for photochemical transformations. taylorfrancis.com
Electrochemical synthesis: Employing electricity to drive chemical reactions can provide a powerful and sustainable alternative to conventional reagents.
High-pressure or high-temperature conditions: Extreme conditions can alter reaction pathways and lead to the formation of unexpected products.
Such studies could lead to the discovery of new ways to functionalize this compound, expanding its utility as a building block in organic synthesis.
Q & A
Basic Research Questions
1. Synthesis Optimization and Byproduct Analysis Q: What experimental variables critically influence the yield and purity of 2-Chloro-3-(3,5-difluorophenyl)-1-propene during synthesis? A: Key variables include:
- Temperature control : Elevated temperatures (>80°C) may promote undesired side reactions (e.g., elimination or polymerization) .
- Catalyst selection : Palladium-based catalysts improve regioselectivity in cross-coupling reactions involving fluorinated aryl groups .
- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may require rigorous drying to avoid hydrolysis .
Methodological Recommendation: Use GC-MS or HPLC to monitor reaction progress and quantify byproducts like halogenated alkanes or diaryl derivatives .
2. Stability and Degradation Under Ambient Conditions Q: How does the compound degrade under standard laboratory storage conditions, and what analytical methods detect degradation products? A:
- Degradation pathways : Hydrolysis of the chloro-alkene bond under humid conditions generates 3,5-difluorophenylpropanol derivatives .
- Analytical workflow :
3. Characterization Challenges of Fluorinated Aryl Groups Q: What spectroscopic techniques resolve ambiguities in distinguishing 3,5-difluorophenyl substituents from other regioisomers? A:
- ¹⁹F NMR : Distinct chemical shifts for meta-fluorine atoms (~-110 to -120 ppm) vs. para-substituted analogs (~-130 ppm) .
- X-ray crystallography : Resolves spatial arrangements of fluorine atoms and confirms regiochemistry (e.g., CCDC deposition protocols ).
Advanced Research Questions
4. Reaction Mechanism of Electrophilic Substitution Q: How do computational models explain the reactivity of this compound in electrophilic aromatic substitution (EAS)? A:
- DFT calculations (e.g., Gaussian 16): Fluorine's electron-withdrawing effect directs EAS to the para position of the phenyl ring, but steric hindrance from the propene chain alters regioselectivity .
- Kinetic isotope effects : Deuterium labeling studies confirm rate-limiting steps involving carbocation intermediates .
5. Toxicity Profiling and Environmental Fate Q: What in vitro assays are suitable for preliminary toxicity screening of this compound? A:
- Ames test : Assess mutagenicity via bacterial reverse mutation assays (e.g., Salmonella typhimurium TA98 strain) .
- Cytotoxicity assays : Use HepG2 cells to evaluate mitochondrial dysfunction (MTT assay) and ROS generation .
Data Contradiction Note: Chlorophenols exhibit higher toxicity than fluorinated analogs; thus, structure-activity relationships (SAR) must account for fluorine's electronegativity .
6. Role in Multi-Step Synthesis of Bioactive Molecules Q: How does this compound serve as a precursor in synthesizing fluorinated pharmaceuticals? A:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
